

Literature review on substituted thioanisole boronic acids

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Borono-3-fluorothioanisole

Cat. No.: B1520070

[Get Quote](#)

An In-Depth Technical Guide to Substituted Thioanisole Boronic Acids: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist Foreword: The Convergence of Sulfur and Boron in Modern Chemistry

In the landscape of contemporary drug discovery and organic synthesis, the strategic incorporation of specific functional groups can profoundly influence a molecule's properties and reactivity. Among the vast arsenal available to chemists, organoboron compounds, particularly boronic acids, have risen to prominence as exceptionally versatile synthetic intermediates.[\[1\]](#)[\[2\]](#) Their stability, low toxicity, and predictable reactivity in palladium-catalyzed cross-coupling reactions have revolutionized the construction of complex molecular architectures.[\[3\]](#)

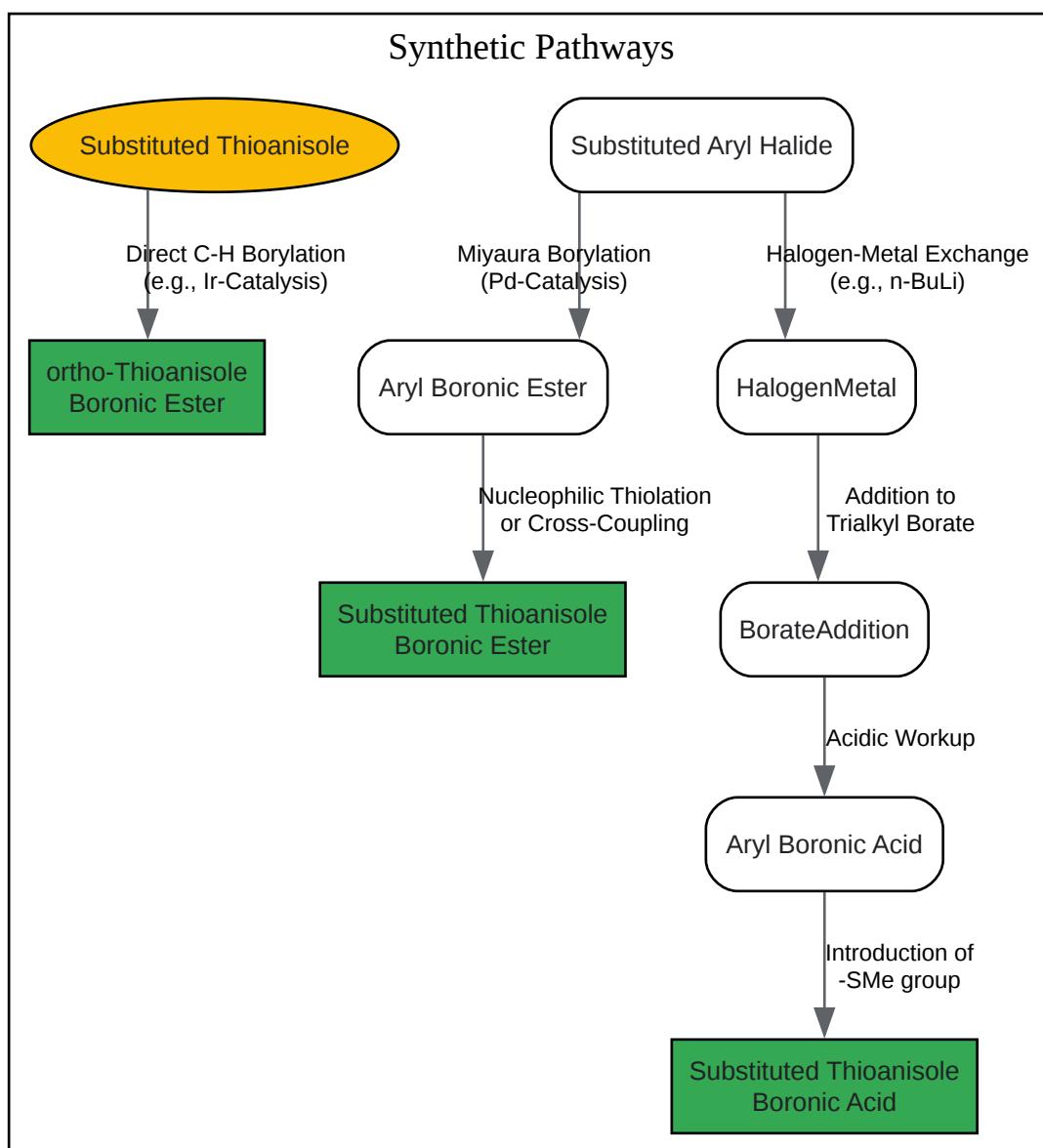
Parallel to this, sulfur-containing heterocycles and functional groups are ubiquitous in pharmaceuticals and agrochemicals. The thioether linkage of a thioanisole, for instance, offers a unique combination of lipophilicity, metabolic stability, and the potential for hydrogen bonding, making it a privileged scaffold in medicinal chemistry.

This guide delves into the intersection of these two powerful chemical motifs: substituted thioanisole boronic acids. These molecules are not merely synthetic curiosities; they are enabling tools for researchers seeking to construct novel chemical entities with tailored properties. By combining the synthetic utility of the boronic acid with the pharmacological

relevance of the substituted thioanisole core, these reagents open new avenues for exploring chemical space.

Here, we move beyond a simple recitation of facts. This document is designed to serve as a technical guide for the practicing scientist. We will explore the causality behind synthetic choices, provide robust, field-tested protocols, and ground our discussion in the authoritative literature, offering a holistic understanding of this valuable class of compounds.

Strategic Synthesis of Substituted Thioanisole Boronic Acids


The value of any building block is intrinsically linked to its accessibility. The methods for synthesizing substituted thioanisole boronic acids are varied, each with strategic advantages depending on the desired substitution pattern and available starting materials.

Direct C-H Borylation: The Atom-Economical Approach

The most elegant and efficient strategy for preparing these compounds is the direct functionalization of a C-H bond on a pre-existing thioanisole derivative. This approach avoids the need for pre-functionalized substrates (e.g., halides or triflates), minimizing step counts and waste.

Iridium-Catalyzed ortho-C-H Borylation: A significant breakthrough in this area has been the development of iridium-catalyzed systems for the highly regioselective ortho-borylation of thioanisoles.^{[4][5]} This is particularly valuable as ortho-functionalized aromatics can be challenging to synthesize via classical methods.

The causality for this high ortho-selectivity is a subtle but powerful phenomenon. Density functional theory (DFT) calculations have revealed that weak hydrogen bonding interactions between a C-H bond of the methylthio ($S-CH_3$) group and an oxygen atom of the boryl ligand on the iridium catalyst steer the reaction to the proximal C-H bond.^[6] This "outer-sphere" directing effect is a sophisticated example of how non-covalent interactions can be harnessed to control reactivity in catalysis.^[7]

[Click to download full resolution via product page](#)

Caption: Key synthetic routes to substituted thioanisole boronic acids.

Classical Approaches: Building from Precursors

While direct C-H activation is often preferred, classical methods remain essential, especially for accessing substitution patterns not achievable through direct borylation (e.g., meta isomers).

- **Halogen-Metal Exchange Followed by Borylation:** This venerable method involves treating an aryl halide (e.g., a bromothioanisole) with a strong organolithium base like n-butyllithium

at low temperature. The resulting aryllithium species is then quenched with a boron electrophile, typically a trialkyl borate like trimethyl or triisopropyl borate. An acidic workup then hydrolyzes the intermediate boronate ester to the desired boronic acid.^[1] The primary consideration for this method is functional group tolerance; groups sensitive to strong bases may not be compatible.

- Miyaura Borylation: A milder, palladium-catalyzed alternative is the Miyaura borylation, which couples an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron ($B_2\text{pin}_2$). This method offers excellent functional group tolerance and is a reliable way to install the boronic ester moiety. A scientist might choose this route if their thioanisole core is already elaborated with sensitive functional groups.

Physicochemical Properties and Handling

Boronic acids possess unique properties that demand careful consideration in their handling and application.

Stability and Storage

A critical, often underestimated, aspect of working with boronic acids is their stability. Two primary degradation pathways exist:

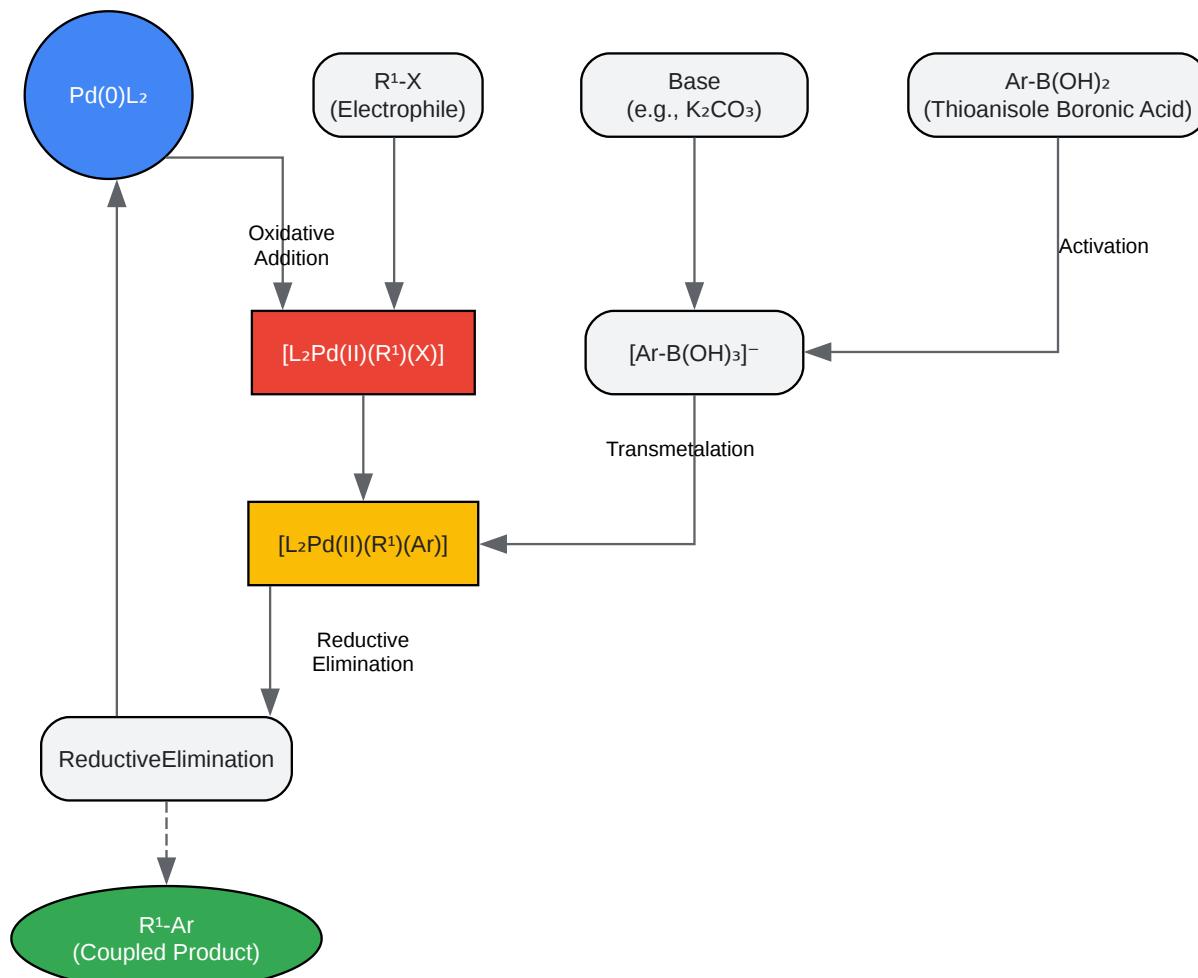
- Oxidative Deboration: In biological contexts or under oxidative conditions, the C-B bond can be cleaved to yield an alcohol (a phenol in this case) and boric acid.^[8] This process can be accelerated by reactive oxygen species.
- Protodeboration: This is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is a significant side reaction in Suzuki-Miyaura couplings, especially with electron-rich or certain heterocyclic boronic acids, and can be promoted by high temperatures and aqueous basic conditions.^{[9][10]}

Best Practices for Handling: To ensure reproducibility, substituted thioanisole boronic acids should be stored under an inert atmosphere (nitrogen or argon) in a cool, dark place. For many applications, converting the boronic acid to a more stable boronate ester, such as a pinacol ester or a DABO boronate, is highly advantageous.^[11] These derivatives exhibit significantly enhanced stability towards dehydration and protodeboration, releasing the active boronic acid *in situ* under reaction conditions.^[11]

Characterization

Unambiguous characterization is essential. Key techniques include:

- NMR Spectroscopy:
 - ^1H NMR: Provides the standard aromatic and aliphatic proton signals. The $\text{S}-\text{CH}_3$ singlet is a characteristic peak, typically appearing around 2.5 ppm.
 - ^{13}C NMR: Confirms the carbon skeleton. The carbon atom attached to boron often shows a broad signal due to quadrupolar relaxation of the boron nucleus.
 - ^{11}B NMR: This is the most direct method for observing the boron center. Boronic acids and their trigonal esters typically show a broad signal in the range of +18 to +30 ppm.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
- Melting Point: For crystalline solids, the melting point is a key indicator of purity. For example, thioanisole-4-boronic acid is a white crystalline solid with a melting point of 210-214 °C.[12]


Reactivity and Synthetic Applications

The primary synthetic utility of thioanisole boronic acids lies in their role as nucleophilic partners in cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for virtually all aryl boronic acids.[2] It facilitates the palladium-catalyzed coupling of the thioanisole moiety with an organic halide or triflate (the electrophilic partner), forming a new C-C bond. This reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of catalysts and reagents.[13]

The choice of catalyst, ligand, base, and solvent is critical for success and depends heavily on the specific substrates being coupled. For example, sterically hindered coupling partners may require bulky phosphine ligands like SPhos or XPhos to facilitate the reaction.[13]

[Click to download full resolution via product page](#)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

Derivatization of the Thioether Moiety

The sulfur atom in the thioanisole core is not merely a spectator. It can be selectively oxidized to the corresponding sulfoxide or sulfone. This transformation dramatically alters the electronic and steric properties of the molecule, increasing polarity and providing a hydrogen bond acceptor (in the case of the sulfoxide). This provides a secondary avenue for chemical modification, allowing researchers to fine-tune the properties of the final product post-coupling.

Role in Drug Discovery and Medicinal Chemistry

The incorporation of a substituted thioanisole boronic acid fragment into a drug candidate can be a strategic decision driven by several factors.

- **Enzyme Inhibition:** Boronic acids are well-established as reversible covalent inhibitors of serine proteases.[2][14] The empty p-orbital on the sp²-hybridized boron atom acts as a strong Lewis acid, readily accepting a lone pair from the active site serine residue to form a stable, tetrahedral boronate adduct.[14] This mimics the transition state of peptide bond hydrolysis, leading to potent enzyme inhibition. The first-in-class proteasome inhibitor drug, Bortezomib (Velcade®), validated this approach for cancer therapy.[1][15]
- **Scaffold Hopping and Bioisosterism:** The thioanisole ring can serve as a bioisostere for other aromatic systems, while the boronic acid can act as a bioisostere for a carboxylic acid.[3] This allows medicinal chemists to explore new intellectual property space and modulate physicochemical properties like solubility, lipophilicity (logP), and metabolic stability.
- **Modulation of Pharmacokinetics:** The specific substitution pattern on the thioanisole ring can be used to block sites of metabolism or to enhance binding affinity to the target protein.

Experimental Protocols

The following protocols are provided as robust starting points. As with any chemical reaction, optimization may be required for specific substrates.

Protocol 1: Iridium-Catalyzed ortho-C-H Borylation of Thioanisole

This protocol is adapted from the work of Zeng et al. and provides a reliable method for synthesizing 2-(methylthio)phenylboronic acid pinacol ester.[4][5]

- **Objective:** To synthesize 2-(methylthio)phenylboronic acid pinacol ester from thioanisole via a direct, regioselective C-H activation/borylation reaction.
- **Causality:** The use of an iridium catalyst in conjunction with a bipyridine-type ligand enables the selective activation of the sterically accessible ortho-C-H bond, driven by weak directing interactions from the methylthio group.[6] Pinacolborane is used as the boron source, directly yielding the stable pinacol ester.

Reagents and Equipment:

- $[\text{Ir}(\text{OMe})(\text{cod})]_2$ (Iridium(I) methoxide cyclooctadiene dimer)
- 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
- Pinacolborane (HBpin)
- Thioanisole
- Cyclohexane (anhydrous)
- Schlenk flask or oven-dried reaction vial with a magnetic stir bar
- Inert atmosphere (Argon or Nitrogen) manifold

Step-by-Step Procedure:

- In a glovebox or under a positive pressure of inert gas, add $[\text{Ir}(\text{OMe})(\text{cod})]_2$ (e.g., 0.015 mmol, 1.5 mol%) and dtbpy (e.g., 0.030 mmol, 3.0 mol%) to a Schlenk flask.
- Add anhydrous cyclohexane (e.g., 1.0 mL).
- Stir the mixture at room temperature for 10 minutes to allow for pre-catalyst formation.
- Add thioanisole (e.g., 1.0 mmol, 1.0 equiv).
- Add pinacolborane (e.g., 1.5 mmol, 1.5 equiv) dropwise to the stirring solution.
- Seal the flask and heat the reaction mixture to 80 °C.
- Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

Work-up and Purification:

- Cool the reaction mixture to room temperature.
- Concentrate the solvent under reduced pressure.

- The crude residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-(methylthio)phenylboronic acid pinacol ester as a colorless oil or white solid.

Self-Validation (Characterization):

- ^1H NMR (CDCl_3): Expect signals for the pinacol methyls (singlet, ~1.35 ppm), the S-CH₃ group (singlet, ~2.45 ppm), and the aromatic protons in their characteristic splitting pattern.
- HRMS: Confirm the $[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$ adduct corresponding to the molecular formula $\text{C}_{13}\text{H}_{19}\text{BO}_2\text{S}$.

Protocol 2: Suzuki-Miyaura Coupling of a Thioanisole Boronic Acid

- Objective: To couple a thioanisole boronic acid derivative with an aryl bromide to form a biaryl product.
- Causality: A palladium(0) catalyst undergoes oxidative addition into the aryl bromide C-Br bond. The resulting Pd(II) species undergoes transmetalation with the boronic acid (activated by a base) to form a diorganopalladium(II) complex, which then reductively eliminates to form the new C-C bond and regenerate the Pd(0) catalyst.[16]

Reagents and Equipment:

- Substituted thioanisole boronic acid or pinacol ester (1.2 equiv)
- Aryl bromide (1.0 equiv)
- $\text{Pd}(\text{PPh}_3)_4$ (Palladium(0) tetrakis(triphenylphosphine)) or other suitable Pd catalyst/ligand system (e.g., $\text{Pd}(\text{dppf})\text{Cl}_2$, 2-5 mol%)
- Potassium carbonate (K_2CO_3) or another suitable base (2.0-3.0 equiv)
- Solvent system (e.g., 1,4-Dioxane/Water 4:1)
- Reaction vial suitable for heating (e.g., microwave vial) with a stir bar

Step-by-Step Procedure:

- To a reaction vial, add the aryl bromide (e.g., 0.5 mmol), the thioanisole boronic acid derivative (e.g., 0.6 mmol), and the base (e.g., 1.0 mmol).
- Add the palladium catalyst (e.g., 0.0125 mmol, 2.5 mol%).
- Evacuate and backfill the vial with an inert gas (repeat 3 times).
- Add the degassed solvent system (e.g., 2.5 mL).
- Seal the vial and heat to 80-100 °C with vigorous stirring.
- Monitor the reaction by TLC or LC-MS until the aryl bromide starting material is consumed (typically 4-16 hours).

Work-up and Purification:

- Cool the reaction to room temperature.
- Dilute the mixture with ethyl acetate and water.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the pure biaryl product.

Conclusion and Future Outlook

Substituted thioanisole boronic acids represent a powerful and enabling class of reagents at the nexus of organic synthesis and medicinal chemistry. The advent of efficient synthetic methods, particularly direct C-H borylation, has made these building blocks more accessible than ever. Their utility in constructing complex, drug-like molecules via the robust Suzuki-Miyaura coupling, combined with the inherent value of the thioanisole scaffold, ensures their continued relevance.

Future research will likely focus on expanding the scope of C-H activation to access an even wider array of substitution patterns, developing more stable and user-friendly boronic acid surrogates, and applying these building blocks to the synthesis of novel therapeutic agents targeting a range of diseases. For the modern researcher, a thorough understanding of the synthesis, handling, and reactivity of these compounds is not just beneficial—it is essential for innovation.

References

- Das, B.C., Thapa, P., Karki, R., Schinke, C., Das, S., Kambhampati, S., Banerjee, S.K., Van Veldhuizen, P., Verma, A., Weiss, L.M., & Evans, T. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. *Pharmaceuticals*, 14(5), 409. [\[Link\]](#)
- Zeng, J., Naito, M., Tsurumaki, E., Oh, S., & Ohmiya, H. (2020). Iridium-Catalyzed ortho-C–H Borylation of Thioanisole Derivatives Using Bipyridine-Type Ligand. *Organic Letters*, 22(9), 3485–3489. [\[Link\]](#)
- Soriano-Ursúa, M. A., Farfán-García, E. D., & Trujillo-Ferrara, J. G. (2020). Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents. *Molecules*, 25(23), 5588. [\[Link\]](#)
- Zeng, J., Naito, M., Tsurumaki, E., Oh, S., & Ohmiya, H. (2020). Iridium-Catalyzed ortho-C–H Borylation of Thioanisole Derivatives Using Bipyridine-Type Ligand. *PubMed*, PMID: 32324403. [\[Link\]](#)
- Zeng, J., Naito, M., Tsurumaki, E., Oh, S., & Ohmiya, H. (2020). Iridium-Catalyzed ortho-C–H Borylation of Thioanisole Derivatives Using Bipyridine-Type Ligand.
- Das, B.C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. *PMC*, PMC8125749. [\[Link\]](#)
- Das, B.C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. *Scilit*. [\[Link\]](#)
- Chudinov, M., et al. (2022). Progress in the medical chemistry of organoboron compounds.
- Bull, J. A., et al. (2011). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. *MedChemComm*, 2(8), 693-711. [\[Link\]](#)
- Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020).
- Ertl, P., & Rodrigues, T. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? *ChemRxiv*. [\[Link\]](#)
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. *Angewandte Chemie International Edition*, 47(26), 4933–4936. [\[Link\]](#)
- NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. *YouTube*. [\[Link\]](#)

- Chen, X., et al. (2011). Cationic Palladium(II) Catalysis: C-H Activation/Suzuki-Miyaura Couplings at Room Temperature. *Journal of the American Chemical Society*, 133(29), 11052–11055. [\[Link\]](#)
- Roberts, A. M., et al. (2018). Boronic acid with high oxidative stability and utility in biological contexts. *Proceedings of the National Academy of Sciences*, 115(38), 9453–9458. [\[Link\]](#)
- Scott, P. J. H., & Mistry, N. (2021). Iridium-Catalysed C–H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. *Angewandte Chemie International Edition*, 60(6), 2796-2815. [\[Link\]](#)
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. *Accounts of Chemical Research*, 49(9), 1829–1843. [\[Link\]](#)
- Demianenko, E., et al. (2020). Theoretical Coupling and Stability of Boronic Acid Adducts with Catecholamines.
- Wang, C., et al. (2018). Preparation of Thioanisole Biscarbanion and C-H Lithiation/Annulation Reactions for the Access of Five-Membered Heterocycles. *Organic Letters*, 20(11), 3161–3165. [\[Link\]](#)
- Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. *Drug Discovery & Development*. [\[Link\]](#)
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Role of Boronic Acids in Modern Drug Synthesis.
- Asensio, G., et al. (2021). Synthesis of Ketones by CH Functionalization of Aldehydes with Boronic Acids under Transition-Metal-Free Conditions. *Docta Complutense*. [\[Link\]](#)
- Liebeskind, L. S., & Srogl, J. (2000). Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis. *Journal of the American Chemical Society*, 122(45), 11260–11261. [\[Link\]](#)
- Tooke, C. L., et al. (2018). Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β -Lactamases: Biochemical and Structural Analyses. *Antimicrobial Agents and Chemotherapy*, 62(3), e01859-17. [\[Link\]](#)
- Len, C., & Postel, D. (2020).
- Kabalka, G. W., et al. (2013). Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups. *The Journal of Organic Chemistry*, 78(23), 12154–12160. [\[Link\]](#)
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. *Angewandte Chemie International Edition*, 53(15), 3925–3929. [\[Link\]](#)
- Song, S., et al. (2021). Synthesis of biologically active boron-containing compounds. *Acta Pharmaceutica Sinica B*, 11(10), 3035–3059. [\[Link\]](#)
- Silva, M. P., et al. (2020).

- Asensio, G., et al. (2021). Synthesis of ketones by C-H functionalization of aldehydes with boronic acids under transition-metal-free conditions. *Docta Complutense*. [Link]
- Hatanaka, T., Ohki, Y., & Tatsumi, K. (2010). C-H bond activation/borylation of furans and thiophenes catalyzed by a half-sandwich iron N-heterocyclic carbene complex. *Chemistry, an Asian journal*, 5(7), 1657–1666. [Link]
- Vedejs, E., & Chapman, R. W. (2000). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. *Organic Letters*, 2(11), 1605–1607. [Link]
- ChemBK. (2022). THIOANISOLE-4-BORONIC ACID. ChemBK. [Link]
- Matteson, D. S. (1995). Synthesis of Boronic Acid Analogues of α -Amino Acids by Introducing Side Chains as Electrophiles.
- Silva, M. P., et al. (2020).
- Ciaffoni, L., et al. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives.
- Liu, Z., et al. (2014). Boronic acid functionalized magnetic nanoparticles via thiol–ene click chemistry for selective enrichment of glycoproteins. *Analytical Methods*, 6(19), 7936–7943. [Link]
- Liu, L., et al. (2023). Functionalized Cycloolefin Ligand as a Solution to Ortho-Constraint in the Catellani-Type Reaction. *Journal of the American Chemical Society*, 145(10), 5674–5684. [Link]
- Adluri, B., & Ploegh, H. L. (2018). Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins. *Chemistry, an Asian journal*, 13(19), 2735–2744. [Link]
- Snieckus, V., & De la Rosa, M. A. (2001). Selective ortho and benzylic functionalization of secondary and tertiary p-tolylsulfonamides. *Ipo-bromo desilylation and Suzuki cross-coupling reactions*. *The Journal of Organic Chemistry*, 66(11), 3662–3670. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]

- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iridium-Catalyzed ortho-C–H Borylation of Thioanisole Derivatives Using Bipyridine-Type Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Iridium-Catalysed C–H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
- 13. Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β -Lactamases: Biochemical and Structural Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Literature review on substituted thioanisole boronic acids]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1520070#literature-review-on-substituted-thioanisole-boronic-acids\]](https://www.benchchem.com/product/b1520070#literature-review-on-substituted-thioanisole-boronic-acids)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com